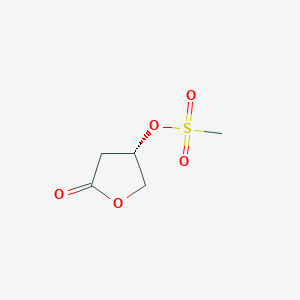

(S)-beta-(Mesyloxy)-gamma-butyrolactone

Description

Overview of γ-Butyrolactone Derivatives as Privileged Scaffolds

The γ-butyrolactone motif is a five-membered ring containing an ester group and is a structural component found in a vast array of natural products and pharmaceuticals. google.com These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibiotic, and antifungal properties. mdpi.com The inherent structural features of the γ-butyrolactone ring, such as its polarity and conformational rigidity, make it an attractive scaffold for the design of new therapeutic agents and functional materials. The ability to introduce various substituents onto the lactone ring allows for the fine-tuning of its physical, chemical, and biological properties.

The Role of Chirality in Synthetic Chemistry and Advanced Materials

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science. sigmaaldrich.com In the realm of synthetic chemistry, the ability to control the three-dimensional arrangement of atoms is paramount, as the biological activity of a molecule is often dictated by its specific stereochemistry. biosynth.comwikipedia.org Enantiomers, or mirror-image isomers, of a chiral drug can exhibit vastly different pharmacological effects, with one enantiomer being therapeutic while the other may be inactive or even toxic. biosynth.comwikipedia.org This underscores the critical importance of asymmetric synthesis, which aims to produce a single, desired enantiomer of a chiral molecule. wikipedia.org The demand for enantiomerically pure compounds has driven the development of innovative synthetic methodologies and chiral catalysts.

Positioning of (S)-beta-(Mesyloxy)-gamma-butyrolactone as a Key Chiral Intermediate

This compound stands out as a key chiral intermediate due to the strategic placement of a mesyloxy group at the β-position of the butyrolactone ring. The mesyloxy group is an excellent leaving group, making the β-carbon susceptible to nucleophilic attack. The "(S)" designation signifies a specific and fixed stereochemical configuration at this carbon. This combination of a reactive site with a defined stereocenter makes this compound a powerful tool for introducing chirality into new molecules. Synthetic chemists can utilize this intermediate to construct complex chiral structures with a high degree of stereocontrol.

A significant application of this chiral intermediate is in the synthesis of L-carnitine. google.com The synthesis involves the activation of (S)-3-hydroxy-gamma-butyrolactone with a sulfonyl chloride, followed by a ring-opening reaction in an acidic aqueous solution. This leads to the formation of (R)-3,4-epoxy butyrate (B1204436) through a configuration inversion, which is then reacted with trimethylamine (B31210) to produce L-carnitine. google.com

Scope and Utility of Research on Functionalized Butyrolactones

The ongoing research into functionalized butyrolactones, such as the mesyloxy derivative, is driven by the continuous need for novel and efficient synthetic routes to complex, biologically active molecules. Scientists are exploring new ways to synthesize these chiral building blocks and expand their applications in the stereoselective synthesis of natural products, pharmaceuticals, and advanced materials. The development of new catalytic systems and reaction conditions for the transformation of functionalized butyrolactones is an active area of investigation, promising to deliver even more sophisticated and valuable chemical entities.

Structure

3D Structure

Properties

CAS No. |

174302-47-7 |

|---|---|

Molecular Formula |

C5H8O5S |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

[(3S)-5-oxooxolan-3-yl] methanesulfonate |

InChI |

InChI=1S/C5H8O5S/c1-11(7,8)10-4-2-5(6)9-3-4/h4H,2-3H2,1H3/t4-/m0/s1 |

InChI Key |

WRXBVGNVTACACC-BYPYZUCNSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@H]1CC(=O)OC1 |

Canonical SMILES |

CS(=O)(=O)OC1CC(=O)OC1 |

Origin of Product |

United States |

Synthetic Methodologies for S Beta Mesyloxy Gamma Butyrolactone and Precursors

Chemoenzymatic Approaches to Chiral Gamma-Butyrolactones

Biocatalysis, leveraging the high stereoselectivity of enzymes, presents a powerful strategy for the synthesis of chiral compounds. acs.orgnih.gov Chemoenzymatic methods combine chemical reactions with biological transformations to produce enantiomerically pure products, often under mild conditions. nih.govresearchgate.net These approaches are particularly prominent in the production of chiral building blocks like S-HGB. researchgate.netnih.gov

Lipase-Catalyzed Hydrolysis and Biocatalytic Transformations

Lipases are a class of enzymes widely used in organic synthesis due to their stability, broad substrate tolerance, and ability to catalyze reactions in organic solvents. acs.org A common strategy involves the kinetic resolution of a racemic mixture, where the enzyme selectively acts on one enantiomer, allowing for the separation of the two.

A notable chemoenzymatic approach involves the synthesis of optically pure S-HGB from L-malic acid through a combination of selective hydrogenation and lipase-catalyzed hydrolysis. nih.govresearchgate.net In this process, racemic (R,S)-beta-benzoyloxy-gamma-butyrolactone is prepared, and a lipase (B570770) is used for enantioselective hydrolysis. Research has shown that lipase from Candida rugosa is particularly effective for the hydrolysis of (S)-beta-benzoyloxy-gamma-butyrolactone. nih.govresearchgate.netresearchgate.net To improve process efficiency, an organic solvent-aqueous two-phase system can be employed to extract the benzoic acid byproduct, and the lipase can be immobilized on a support like Amberlite XAD-7. nih.gov This immobilization simplifies product recovery and stabilizes the enzyme. nih.gov This method has been successfully scaled up to produce S-HGB in high yield. nih.govresearchgate.net

Lipase-catalyzed transesterification is another effective method. For instance, the reaction of racemic 4-substituted 4-hydroxybutyramides with succinic anhydride, catalyzed by a lipase, can enantioselectively produce an (S)-succinic acid monoester and unreacted (R)-4-hydroxybutyramide. nih.gov These separated enantiomers can then be converted into optically active gamma-substituted gamma-butyrolactones. nih.gov

| Enzyme Source | Substrate | Product | Key Findings | Reference(s) |

| Candida rugosa Lipase | (S)-beta-benzoyloxy-gamma-butyrolactone | (S)-3-hydroxy-gamma-butyrolactone | High efficiency in hydrolysis; scalable to industrial production (1,850-kg scale) with 80% isolated yield. | nih.govresearchgate.net |

| Porcine Pancreatic Lipase (PPL) | Racemic methyl γ-hydroxypentanoate | (S)-γ-methyl-γ-butyrolactone | Demonstrates asymmetric induction in the PPL-catalyzed lactonization. | acs.org |

| Various Lipases | Racemic 4-substituted 4-hydroxybutyramides | (S)-succinic acid monoester and (R)-4-hydroxybutyramide | Enantioselective transesterification allows for easy separation of enantiomers. | nih.gov |

Microbial Resolution Techniques

Microbial resolution utilizes whole microorganisms to perform enantioselective transformations. This method can be advantageous as it avoids the need for enzyme purification. Engineered microorganisms have been developed to produce chiral compounds with high efficiency.

While specific examples of microbial resolution for (S)-beta-(Mesyloxy)-gamma-butyrolactone precursors are less detailed in the provided context, the general principle is well-established for related chiral molecules. For example, recombinant microorganisms expressing multiple enzymes are used for producing optically active HGBs. researchgate.netnih.gov

Enantioselective Biosynthesis

A more direct approach is the enantioselective biosynthesis of the target chiral molecule from a prochiral substrate or a renewable feedstock. This method often involves constructing novel metabolic pathways in engineered microorganisms.

An efficient biosynthetic pathway for producing optically pure (S)-3-hydroxy-γ-butyrolactone has been established in engineered Escherichia coli. acs.orgnih.gov This pathway was constructed by mimicking the 1,2,4-butanetriol (B146131) biosynthesis route and consists of five enzymes: D-xylose dehydrogenase, D-xylonolactonase, D-xylonate dehydratase, 2-keto acid decarboxylase, and aldehyde dehydrogenase. acs.orgnih.gov Using D-xylose as the feedstock, the engineered E. coli strain produced (S)-3HγBL with an enantiomeric excess (ee) of 99.3%. acs.orgnih.gov Further optimization through fed-batch fermentation resulted in a titer of 3.5 g/L. acs.orgnih.gov

Another biosynthetic pathway involves the A-factor system in Streptomyces griseus. The key enzyme, AfsA, catalyzes the condensation of dihydroxyacetone phosphate (B84403) (DHAP) and a β-ketoacyl-acyl carrier protein to initiate the formation of the γ-butyrolactone ring. nih.gov While this produces a different substituted butyrolactone, the enzymatic machinery provides a basis for engineering pathways to other chiral lactones.

| Organism | Feedstock | Product | Key Findings | Reference(s) |

| Engineered Escherichia coli | D-xylose | (S)-3-hydroxy-γ-butyrolactone | Five-step pathway constructed; achieved 99.3% ee and a titer of 3.5 g/L in fed-batch fermentation. | acs.orgnih.gov |

| Streptomyces coelicolor M1152 | Not specified | Gamma-butyrolactones (SCB1-8) | Overproduces a series of GBL signalling molecules. | science.gov |

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides an alternative to enzymatic methods, often employing chiral catalysts or auxiliaries to induce stereoselectivity. These methods offer a high degree of control and can be applied to a wide range of substrates. acs.org

Asymmetric Functionalization Reactions

Asymmetric functionalization involves introducing chirality into a molecule through various reactions such as Michael additions, aldol (B89426) reactions, or epoxidations, often mediated by organocatalysts or metal complexes.

One method involves the SmI₂-induced reductive coupling of a chiral methacrylate (B99206) derived from isosorbide (B1672297) with ketones. nih.gov This approach yields optically active α,γ-substituted γ-butyrolactones with high enantiomeric purity (up to >99% ee for the trans isomer). nih.gov

Another strategy is the organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines using a chiral bifunctional amine-squaramide catalyst. rsc.org This reaction produces optically active γ-substituted butyrolactams in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.org

Furthermore, the treatment of β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with VO(acac)₂ and tert-butyl hydroperoxide leads to the formation of epoxides. nih.govacs.org These intermediates then undergo intramolecular ring-opening to afford highly functionalized trisubstituted hydroxy-γ-butyrolactones with greater than 95% diastereomeric excess. nih.govacs.org

| Reaction Type | Catalyst/Reagent | Substrate(s) | Product | Key Findings | Reference(s) |

| Reductive Coupling | SmI₂, (-)-sultam, isosorbide chiral auxiliary | Chiral methacrylate and ketones | α,γ-substituted γ-butyrolactones | High enantiomeric purity (up to >99% ee). | nih.gov |

| Vinylogous Michael Addition | Chiral bifunctional amine-squaramide | α,β-unsaturated γ-butyrolactam and 2-enoylpyridines | γ-substituted butyrolactams | High yields (up to 99%) and excellent stereoselectivities (up to >99% ee). | rsc.org |

| Epoxidation/Intramolecular Ring-Opening | VO(acac)₂, tert-butyl hydroperoxide | β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones | Trisubstituted hydroxy-γ-butyrolactones | High diastereoselectivity (>95% de). | nih.govacs.org |

Chiral Pool Synthetic Strategies from Renewable Resources

The synthesis of enantiopure compounds often leverages the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. (S)-3-hydroxy-γ-butyrolactone, the direct precursor to this compound, is a valuable C4 chiral synthon that can be derived from renewable biomass sources such as carbohydrates and malic acid. researchgate.netnih.gov

L-malic acid, a naturally occurring dicarboxylic acid, serves as a prominent starting material. nih.gov The synthetic pathway involves the selective reduction of the carboxylic acid functionalities of L-malic acid. One approach involves protecting the β-hydroxy group, for instance as a benzoyl ester, to form (S)-β-benzoyloxy succinic anhydride. This crystalline intermediate can then be reduced using sodium borohydride (B1222165) to yield crystalline (S)-β-benzoyloxy-γ-butyrolactone. google.com Subsequent hydrolysis, often catalyzed by a lipase enzyme, removes the protecting group to afford the desired (S)-3-hydroxy-γ-butyrolactone. nih.gov This chemoenzymatic approach highlights a practical route from a renewable resource to a key chiral building block. nih.govnih.gov

Direct Mesylation of Chiral Hydroxy-gamma-butyrolactones

The conversion of the precursor (S)-beta-hydroxy-gamma-butyrolactone into the target compound this compound is achieved through direct mesylation. This reaction introduces a mesyl group (methanesulfonyl group), which is an excellent leaving group, thereby activating the β-position for subsequent nucleophilic substitution reactions. This transformation is crucial for the synthesis of various pharmaceutical intermediates, such as L-carnitine. google.com

Reaction Conditions and Reagent Selection

The mesylation of (S)-3-hydroxy-gamma-butyrolactone is typically carried out under standard conditions for the sulfonylation of a secondary alcohol. The reaction involves treating the alcohol with methanesulfonyl chloride in the presence of a base. A common solvent for this transformation is a chlorinated solvent like methylene (B1212753) chloride. google.com The base, typically an amine such as triethylamine (B128534), is used to neutralize the hydrochloric acid generated during the reaction. google.com A catalyst, such as N,N-dimethylaminopyridine (DMAP), may also be added to accelerate the reaction. google.com

The table below outlines typical reaction conditions based on established procedures. google.com

Table 1: Reaction Conditions for the Mesylation of (S)-3-hydroxy-gamma-butyrolactone

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | (S)-3-hydroxy-gamma-butyrolactone | The chiral alcohol to be functionalized. |

| Reagent | Methanesulfonyl Chloride (MsCl) | Source of the mesyl group. |

| Base | Triethylamine (Et₃N) | Acid scavenger to neutralize HCl byproduct. |

| Catalyst | N,N-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst to accelerate the reaction. |

| Solvent | Methylene Chloride (CH₂Cl₂) | Aprotic solvent to dissolve reactants. |

| Temperature | Typically cool to ambient | To control reaction rate and minimize side reactions. |

| Reaction Time | 8–16 hours | To ensure complete conversion of the starting material. |

Stereochemical Considerations in Mesylate Formation

A critical aspect of the mesylation reaction is the preservation of the stereochemical integrity at the chiral center (the β-carbon). The reaction mechanism for the formation of the sulfonate ester does not involve the breaking of the C-O bond of the chiral alcohol. Instead, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the methanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxygen by the base.

Since the stereogenic carbon-oxygen bond remains intact throughout the process, the reaction proceeds with retention of configuration . Therefore, starting with (S)-3-hydroxy-gamma-butyrolactone directly yields this compound without racemization or inversion of the stereocenter. google.com This stereochemical fidelity is essential for the subsequent use of the product in the synthesis of other enantiomerically pure molecules. google.com General studies on the stereochemistry of substituted γ-butyrolactones confirm the importance of controlling the relative configuration of substituents for defining the molecule's properties and reactivity. rsc.org

Novel Synthetic Strategy Development

Recent advancements in organic synthesis have introduced powerful new methods for constructing lactone rings and their derivatives. Photoredox and transition metal catalysis, in particular, offer innovative pathways that often provide higher efficiency, selectivity, and access to complex molecular architectures under mild conditions.

Photoredox-Catalyzed Lactonization and Derivatization

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis. It enables the generation of radical intermediates under exceptionally mild conditions, which can then participate in a variety of bond-forming reactions. Several strategies have been developed for the synthesis of γ-butyrolactones using this technology.

Carboxylative Cyclization: One novel approach involves the synthesis of γ-butyrolactones from allylic alcohols. acs.org This method utilizes a metal formate (B1220265) as a source for the CO₂ radical anion, which is generated through the action of a photoredox catalyst. The radical adds to the alkene, and a subsequent cyclization yields the γ-butyrolactone ring system. acs.org

Photochemoenzymatic Synthesis: Another strategy merges photoredox catalysis with biocatalysis to produce chiral γ-lactones. rug.nl In this system, a photocatalyst (tetrabutylammonium decatungstate) triggers the hydroacylation of olefins to form a keto ester intermediate. An alcohol dehydrogenase enzyme then asymmetrically reduces the ketone, leading to a chiral alcohol that spontaneously cyclizes to the desired enantiopure γ-lactone with high yield and enantiomeric excess. rug.nl

Allene (B1206475) Alkoxycarbonylation: A dual photoredox and hydrogen atom transfer (HAT) catalysis strategy allows for the regioselective alkoxycarbonylation of allenes. nih.gov Alkoxycarbonyl radicals, generated from the decarboxylation of alkyl oxalic acids, add to the allene to furnish α-allyl-γ-lactone products in high yields. nih.gov

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis provides a robust and versatile platform for the synthesis of γ-butyrolactones through various mechanistic pathways, including hydrogenation, coupling, and cyclization reactions.

Asymmetric Hydrogenation: Chiral γ-butyrolactones can be efficiently prepared via the asymmetric hydrogenation of γ-butenolides. Rhodium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos, have demonstrated high efficacy, yielding a wide range of chiral lactones with excellent conversions and enantioselectivities (>99% ee). rsc.org This method is a practical route to synthetically valuable chiral building blocks. rsc.org

Dehydrogenative Cyclization: The industrial synthesis of γ-butyrolactone often involves the dehydrogenative cyclization of 1,4-butanediol. researchgate.net This reaction is typically performed over copper-based catalysts, sometimes promoted with other oxides like ZnO, ZrO₂, and Al₂O₃ to enhance activity and selectivity. researchgate.netgoogle.com

Enantioselective Allylic Alkylation: Copper-catalyzed enantioselective allylic alkylation has been reported using a γ-butyrolactone-derived silyl (B83357) ketene (B1206846) acetal (B89532). researchgate.net This method allows for the formation of carbon-carbon bonds at the α-position of the lactone with high yield and enantioselectivity, enabled by the use of novel mono-picolinamide ligands. researchgate.net

Table 2: Overview of Novel Synthetic Strategies for γ-Butyrolactones

| Strategy | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | fac-[Ir(dFppy)₃], DABCO | Allylic Alcohols, Metal Formate | Substituted γ-Butyrolactones | acs.org |

| Photochemoenzymatic | TBADT, Alcohol Dehydrogenase | Aldehydes, Acrylates | Chiral γ-Lactones | rug.nl |

| Transition Metal Catalysis | Rh/ZhaoPhos | γ-Butenolides | Chiral γ-Butyrolactones | rsc.org |

| Transition Metal Catalysis | Copper-based catalyst | 1,4-Butanediol | γ-Butyrolactone | researchgate.net |

| Transition Metal Catalysis | Cu catalyst, Picolinamide ligand | γ-Butyrolactone-derived silyl ketene acetal | α-Alkylated γ-Butyrolactones | researchgate.net |

Industrial Scale-Up and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough understanding of process chemistry to ensure safety, efficiency, quality, and economic viability. The primary reaction under consideration is the mesylation of (S)-3-hydroxy-gamma-butyrolactone.

Optimization of Reaction Parameters for Large-Scale Production

The conversion of (S)-3-hydroxy-gamma-butyrolactone to its mesylated counterpart is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), in a suitable solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comcommonorganicchemistry.com The optimization of this reaction for large-scale production involves a systematic evaluation of several critical parameters to maximize yield and purity while ensuring process safety and control.

Key Reaction Parameters for Optimization:

Reactant Stoichiometry: The molar ratio of methanesulfonyl chloride and the base to the starting alcohol is a crucial parameter. While a slight excess of MsCl is often used to ensure complete conversion of the alcohol, a significant excess can lead to side reactions and purification challenges. The amount of base is also critical to neutralize the hydrochloric acid generated during the reaction. masterorganicchemistry.com

Temperature Control: The mesylation reaction is exothermic, and effective heat management is paramount on an industrial scale to prevent thermal runaways and the formation of impurities. acs.orgacs.org Reaction calorimetry studies are essential to understand the heat flow and to design appropriate cooling systems for the plant reactor. acs.org The reaction is typically performed at low temperatures (e.g., 0 °C to -15 °C) during the addition of MsCl to control the reaction rate and minimize side-product formation. acs.org

Solvent Selection and Concentration: Dichloromethane is a common solvent for this reaction. However, its environmental and health concerns have prompted investigations into greener alternatives. The concentration of the reaction mixture is another key variable, impacting reaction kinetics, viscosity, and heat transfer.

Addition Rate: The rate of addition of methanesulfonyl chloride directly influences the rate of heat generation. A controlled, slow addition is necessary to allow the reactor's cooling system to dissipate the heat effectively, maintaining the desired reaction temperature. acs.org

Mixing Efficiency: Adequate mixing is vital to ensure homogeneity and efficient heat and mass transfer within the large-volume reactor. Poor mixing can lead to localized "hot spots" and a decrease in both yield and product quality.

Work-up and Purification: The work-up procedure, which typically involves aqueous washes to remove the amine hydrochloride salt and excess reagents, must be optimized for large-scale operations. This includes minimizing the use of water and organic solvents and developing efficient phase separation protocols.

The following interactive table summarizes typical parameters investigated during the optimization of the mesylation of a secondary alcohol on a lactone ring for large-scale production, based on principles of process chemistry.

| Parameter | Range Investigated | Optimal Condition | Rationale for Optimization |

| MsCl (equivalents) | 1.05 - 1.5 | 1.1 - 1.2 | Balances complete conversion with minimizing side reactions and cost. |

| Triethylamine (equivalents) | 1.1 - 2.0 | 1.2 - 1.5 | Ensures complete neutralization of HCl without promoting side reactions. |

| Temperature (°C) | -20 to 10 | -15 to 0 | Controls exotherm, minimizes impurity formation. acs.org |

| Concentration (mol/L) | 0.5 - 2.0 | 0.8 - 1.2 | Optimizes reaction rate versus solubility and viscosity for efficient mixing. |

| MsCl Addition Time (h) | 0.5 - 4 | 1 - 2 | Maintains safe operating temperatures by controlling the rate of heat evolution. acs.org |

| Stirring Speed (RPM) | 50 - 300 | 100 - 200 | Ensures homogeneity and efficient heat transfer in large reactors. |

A thermochemical scale-up study of a similar mesylation reaction highlighted that the process is often mass-transfer limited, meaning the reaction rate is controlled by the rate of reagent addition. acs.org This allows for a predictable and controllable process on a large scale, provided that the heat removal capacity of the reactor is accurately known and not exceeded. acs.orgacs.org

Sustainable and Green Chemistry Aspects in Synthesis

The industrial synthesis of this compound and its precursors is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve sustainability.

Precursor Synthesis: The synthesis of the precursor, (S)-3-hydroxy-gamma-butyrolactone, offers significant opportunities for green chemistry. Chemoenzymatic methods have been developed and scaled up for its production. For instance, the lipase-catalyzed hydrolysis of (S)-beta-benzoyloxy-gamma-butyrolactone has been successfully scaled to the 1,850 kg level, yielding 728.5 kg of S-HGB with an 80% isolated yield. nih.gov This biocatalytic approach offers high enantioselectivity under mild conditions, reducing the need for harsh reagents and high temperatures. oup.comnih.gov Furthermore, the use of immobilized enzymes allows for easier product separation and catalyst recycling, aligning with green chemistry principles. nih.gov

Mesylation Step: For the mesylation reaction itself, several green chemistry principles can be applied:

Alternative Solvents: The use of dichloromethane is being scrutinized due to its environmental persistence and potential health risks. Research into greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental profiles, is an active area of investigation.

Catalytic Mesylation: While stoichiometric amounts of base are typically used, research into catalytic mesylation methods could significantly reduce waste. The development of efficient catalysts for the sulfonation of alcohols is a key research goal. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages for exothermic and fast reactions like mesylation. nih.govbeilstein-journals.org Flow reactors provide superior heat and mass transfer, allowing for better temperature control and improved safety. nih.govsyrris.com This technology can also enable the use of more reactive reagents in a safer manner and can lead to higher yields and purity with reduced reaction times and waste generation.

Atom Economy: The atom economy of the mesylation reaction is inherently limited by the formation of triethylammonium (B8662869) chloride as a byproduct. While this is a challenge, process optimization aims to maximize the conversion of the starting materials into the desired product, thereby making the most efficient use of the atoms involved.

The following interactive table outlines some green chemistry considerations and their potential impact on the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Impact |

| Biocatalysis | Enzymatic synthesis of (S)-3-hydroxy-gamma-butyrolactone. nih.govnih.gov | High enantioselectivity, mild reaction conditions, reduced waste. |

| Alternative Solvents | Replacing dichloromethane with greener solvents like 2-MeTHF or CPME. | Reduced environmental impact and improved worker safety. |

| Catalysis | Development of catalytic mesylation methods. researchgate.net | Reduced waste from stoichiometric base usage. |

| Flow Chemistry | Performing the mesylation in a continuous flow reactor. nih.govbeilstein-journals.org | Enhanced safety, better process control, higher yields, and reduced waste. |

| Waste Reduction | Optimizing work-up procedures and recycling of solvents. | Lower environmental footprint and reduced disposal costs. |

By integrating these industrial and sustainable considerations, the large-scale production of this compound can be achieved in a manner that is not only economically viable but also environmentally responsible.

Chemical Reactivity and Mechanistic Studies of S Beta Mesyloxy Gamma Butyrolactone

Nucleophilic Substitution Reactions Involving the Mesyloxy Group

The methanesulfonate (B1217627) (mesyloxy) group of (S)-beta-(mesyloxy)-gamma-butyrolactone is an excellent leaving group, making the beta-carbon atom highly susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of a wide range of functional groups. These substitutions can occur through either intramolecular or intermolecular pathways.

This compound can undergo intramolecular cyclization reactions. For instance, in the biosynthesis of certain natural products like salinipostins, a related gamma-butyrolactone (B3396035) pyrophosphate intermediate is chemically predisposed to intramolecular cyclization, leading to a cyclic phosphodiester. nih.gov While not a direct analogue, this illustrates the potential for the gamma-butyrolactone scaffold to participate in ring-forming reactions.

A variety of external nucleophiles can displace the mesyloxy group, typically through an SN2 mechanism. This results in the inversion of stereochemistry at the beta-carbon, a crucial feature for stereocontrolled synthesis. Common nucleophiles employed in such transformations include azides, cyanides, and thiolates. The reaction of this compound with sodium azide (B81097), for example, would yield (R)-beta-azido-gamma-butyrolactone, a valuable intermediate for the synthesis of chiral amino acids.

The following table summarizes representative nucleophilic substitution reactions and their expected products:

| Nucleophile | Reagent Example | Expected Product |

| Azide | Sodium Azide (NaN₃) | (R)-beta-Azido-gamma-butyrolactone |

| Cyanide | Sodium Cyanide (NaCN) | (R)-beta-Cyano-gamma-butyrolactone |

| Thiocyanate | Potassium Thiocyanate (KSCN) | (R)-beta-Thiocyanato-gamma-butyrolactone |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | (R)-beta-(Phenylthio)-gamma-butyrolactone |

This table illustrates the expected products from the reaction of this compound with various external nucleophiles based on established principles of SN2 reactions.

Nucleophilic attack occurs with high regioselectivity at the carbon atom bearing the mesyloxy group. This is due to the superior leaving group ability of the mesylate compared to other potential sites within the molecule.

The stereochemical outcome of these substitution reactions is highly controlled. The SN2 pathway ensures that the reaction proceeds with inversion of configuration at the chiral beta-center. This predictable stereospecificity is a significant advantage in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product.

Ring-Opening Reactions of the Lactone Moiety

The ester linkage within the gamma-butyrolactone ring is susceptible to cleavage by nucleophiles, leading to ring-opening products.

As a lactone, this compound can be hydrolyzed under basic conditions. wikipedia.org This reaction breaks the ester bond to form the corresponding salt of gamma-hydroxybutyric acid. In acidic aqueous solutions, an equilibrium exists between the lactone and the open-chain hydroxy acid. wikipedia.org The position of this equilibrium is pH-dependent, with the ring-opened form being favored under basic conditions.

The lactone ring can also be opened by alcohols (alcoholysis) and amines (aminolysis). These reactions are analogous to hydrolysis and result in the formation of esters and amides, respectively. For instance, reaction with an alcohol in the presence of a suitable catalyst would yield an ester of the corresponding gamma-hydroxy acid. Aminolysis, typically proceeding more readily due to the higher nucleophilicity of amines, would produce the corresponding amide. These ring-opening reactions provide access to a different set of functionalized, acyclic compounds from the same chiral precursor.

Derivatization Strategies and Functional Group Interconversions

The presence of the mesyloxy group in this compound provides a handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. These transformations are pivotal for the synthesis of diverse γ-butyrolactone derivatives and for accessing other classes of compounds.

The electrophilic β-carbon of this compound readily undergoes nucleophilic substitution (SN2) reactions with a variety of heteroatom and carbon-based nucleophiles. This allows for the stereospecific introduction of new functionalities with inversion of configuration at the β-center, a common and predictable outcome for SN2 reactions. mdpi.comsciforum.net

Heteroatom Nucleophiles: Nitrogen, oxygen, and sulfur-based nucleophiles are commonly employed to displace the mesyloxy group. For instance, the reaction with sodium azide (NaN3) would be expected to yield the corresponding (R)-β-azido-γ-butyrolactone. This transformation is a key step in the synthesis of β-amino-γ-butyrolactones, which are important chiral synthons for various biologically active molecules, including unnatural amino acids. nih.gov Similarly, reactions with amines would lead to the formation of β-amino-γ-butyrolactone derivatives. The reactivity of amines in the aminolysis of γ-butyrolactones is a known process, and the presence of a good leaving group at the β-position facilitates this substitution. researchgate.netgoogle.com Oxygen nucleophiles, such as hydroxides or alkoxides, can also displace the mesylate, leading to the corresponding β-hydroxy or β-alkoxy-γ-butyrolactones.

Carbon Nucleophiles: The introduction of carbon chains can be achieved using organometallic reagents or stabilized carbanions. For example, organocuprates or Grignard reagents in the presence of a copper catalyst can be used to form a new carbon-carbon bond at the β-position. These reactions are crucial for the synthesis of β-alkyl or β-aryl-γ-butyrolactones, which are precursors to a variety of natural products and pharmaceuticals.

A representative table of potential nucleophilic substitution reactions is provided below, illustrating the versatility of this compound as a synthetic intermediate.

| Nucleophile | Reagent Example | Expected Product | Product Class |

| Azide | Sodium Azide (NaN3) | (R)-β-Azido-γ-butyrolactone | β-Azido lactone |

| Amine | Benzylamine (BnNH2) | (R)-β-(Benzylamino)-γ-butyrolactone | β-Amino lactone |

| Hydroxide | Sodium Hydroxide (NaOH) | (R)-β-Hydroxy-γ-butyrolactone | β-Hydroxy lactone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (R)-β-(Phenylthio)-γ-butyrolactone | β-Thioether lactone |

| Cyanide | Sodium Cyanide (NaCN) | (R)-β-Cyano-γ-butyrolactone | β-Cyano lactone |

| Malonate | Diethyl malonate, NaH | Diethyl (R)-(tetrahydro-2-oxo-furan-3-yl)malonate | β-Dialkylmalonate lactone |

This compound is a valuable precursor for the synthesis of other chiral heterocyclic systems. The strategic manipulation of the lactone and the β-substituent allows for ring-opening and subsequent cyclization reactions to afford different ring systems.

One of the most significant transformations is the conversion to chiral pyrrolidines and other nitrogen-containing heterocycles. For example, the aforementioned (R)-β-azido-γ-butyrolactone can be reduced to the corresponding (R)-β-amino-γ-butyrolactone. This intermediate can then undergo various transformations. For instance, intramolecular aminolysis of the lactone ring can lead to the formation of substituted pyrrolidinones. csic.es Alternatively, reduction of the lactone functionality to a diol followed by cyclization can yield substituted pyrrolidines.

Furthermore, the lactone ring can be opened by nucleophiles, and the resulting functionalized chain can be induced to cyclize in a different manner. For example, reaction with a bifunctional nucleophile could lead to the formation of larger heterocyclic rings. The stereochemistry at the β-position of the starting material is crucial as it dictates the stereochemistry of the final heterocyclic product. The synthesis of various chiral amino-γ-butyrolactones and their subsequent transformations have been reported as key steps in the preparation of complex molecules. nih.gov

A plausible synthetic sequence for the transformation of this compound to a chiral pyrrolidinone is outlined below:

Nucleophilic Substitution: Reaction of this compound with sodium azide to yield (R)-β-azido-γ-butyrolactone.

Reduction of Azide: The azide is reduced to a primary amine, for example, using catalytic hydrogenation (H2, Pd/C) or Staudinger reaction conditions, to give (R)-β-amino-γ-butyrolactone.

Intramolecular Cyclization: Depending on the reaction conditions, the amino-lactone can exist in equilibrium with the corresponding amino acid. Under conditions that favor amide bond formation, intramolecular cyclization can occur to yield a chiral pyrrolidinone derivative.

Mechanistic Elucidation via Kinetic and Computational Studies

A deeper understanding of the reactivity of this compound can be achieved through kinetic and computational investigations. These studies provide insights into reaction pathways, transition state structures, and the factors governing selectivity.

The primary reaction pathway for the derivatization of this compound is the SN2 mechanism. Kinetic studies would be expected to show second-order kinetics, with the reaction rate being dependent on the concentrations of both the lactone and the nucleophile. The stereochemical outcome, which is inversion of configuration at the β-carbon, is a hallmark of the SN2 pathway.

The investigation of transition state structures is crucial for understanding the factors that influence the reaction rate and selectivity. For an SN2 reaction, the transition state involves a pentacoordinate carbon atom, with the nucleophile and the leaving group in apical positions of a trigonal bipyramidal geometry. researchgate.netresearchgate.net The energy of this transition state determines the activation energy of the reaction.

Factors that can be investigated include:

The nature of the nucleophile: Stronger nucleophiles will lead to a lower activation energy and a faster reaction rate.

The solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maintaining its reactivity.

Steric effects: The γ-butyrolactone ring imposes certain steric constraints that can influence the approach of the nucleophile to the β-carbon.

Kinetic studies on the gas-phase reaction of γ-butyrolactone with ethanolamine (B43304) have been reported, providing insights into the activation energies of related reactions. researchgate.net While not directly on the mesyloxy derivative, these studies lay the groundwork for understanding the fundamental reactivity of the γ-butyrolactone scaffold.

Molecular modeling and quantum chemical calculations are powerful tools for elucidating the mechanistic details of reactions involving this compound. nih.gov These computational methods can be used to:

Model the ground state geometries of the reactants and products.

Locate and characterize the transition state structures for various reaction pathways.

Calculate the activation energies and reaction enthalpies , providing a quantitative measure of the reaction feasibility and rate.

Analyze the electronic structure of the transition state to understand the nature of bond breaking and bond formation.

For the SN2 reaction of this compound, computational studies can be employed to compare the activation barriers for different nucleophiles, corroborating experimental kinetic data. Furthermore, these calculations can predict the influence of substituents on the lactone ring or the nucleophile on the reaction rate.

Density Functional Theory (DFT) is a commonly used method for such calculations, often in combination with a suitable basis set and a model for solvation effects. mdpi.comsciforum.net By analyzing the potential energy surface, it is possible to confirm that the SN2 pathway is the most favorable and to rule out alternative mechanisms such as SN1, which would proceed through a less stable carbocation intermediate.

The following table summarizes the types of computational data that can be generated to understand the reactivity of this compound.

| Computational Method | Information Obtained | Relevance to Reactivity |

| Geometry Optimization | Optimized structures of reactants, products, and transition states. | Provides bond lengths and angles, confirming the expected molecular geometries. |

| Frequency Calculation | Vibrational frequencies, zero-point energies, and characterization of stationary points. | Confirms that optimized structures are minima (reactants, products) or first-order saddle points (transition states). |

| Intrinsic Reaction Coordinate (IRC) | Connects the transition state to the corresponding reactants and products. | Confirms that the located transition state corresponds to the desired reaction pathway. |

| Single-Point Energy Calculation | Accurate electronic energies of the optimized structures. | Used to calculate reaction energies and activation barriers. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Provides insights into the electronic nature of the transition state and the mechanism of bond formation/cleavage. |

Applications in Advanced Organic Synthesis

(S)-beta-(Mesyloxy)-gamma-butyrolactone as a Versatile Chiral Building Block

This compound, derived from the readily available chiral precursor (S)-3-hydroxy-γ-butyrolactone, has emerged as a significant and versatile building block in modern organic synthesis. google.comresearchgate.net Its utility stems from the presence of a stereodefined center and a highly reactive mesyloxy group, which serves as an excellent leaving group. This combination allows for precise and predictable chemical transformations, making it a valuable synthon for constructing stereochemically rich molecules. The γ-butyrolactone framework itself is a privileged structure found in numerous biologically active compounds, further enhancing the value of its derivatives. nih.govnih.gov

The primary role of this compound in the construction of complex chiral frameworks lies in its ability to undergo stereospecific nucleophilic substitution. The mesyloxy group at the β-position is readily displaced by a wide range of nucleophiles in a classic SN2 reaction. This reaction proceeds with a complete inversion of stereochemistry at the carbon center, transforming the (S)-configuration of the starting material into an (R)-configuration in the product. This predictable stereochemical outcome is fundamental for the asymmetric synthesis of intricate molecular architectures where the spatial arrangement of atoms is critical for function. Chemists can leverage this transformation to install various functionalities with high stereocontrol, building up complex carbocyclic and heterocyclic systems that are otherwise challenging to synthesize. researchgate.net

The enantiospecific synthesis of molecules bearing multiple functional groups is a key application of this chiral building block. The mesyloxy group's reactivity allows for the introduction of nitrogen, oxygen, sulfur, and carbon-based nucleophiles, leading to a diverse array of β-substituted γ-butyrolactones. researchgate.net For example, reaction with an azide (B81097) source followed by reduction yields a β-amino-γ-butyrolactone, a core structure in various peptidomimetics and alkaloids. Furthermore, the lactone ring itself can be subjected to various transformations, such as ring-opening via hydrolysis or aminolysis, providing access to linear, densely functionalized C4 chains with preserved stereochemical integrity. nih.gov This dual reactivity—at the mesyloxy site and the lactone carbonyl—provides a powerful strategy for synthesizing complex target molecules in a highly convergent and stereocontrolled manner.

Precursor to Biologically Active Chemical Entities

The γ-butyrolactone moiety is a core structural feature in a vast number of natural products and pharmacologically active agents, exhibiting activities ranging from antimicrobial and antifungal to anticancer and diuretic. nih.govnih.gov Consequently, chiral intermediates like this compound are instrumental in the synthesis of these entities and their analogs for drug discovery and development.

Many natural products, including bacterial hormones and signaling molecules, contain the γ-butyrolactone skeleton. nih.govnih.govchemrxiv.org The synthesis of these complex molecules often requires chiral precursors that allow for the systematic buildup of the target structure. This compound serves as an ideal starting point for creating key intermediates for natural product analogs. By displacing the mesyloxy group, chemists can introduce side chains and functional groups that mimic or modify those found in the parent natural product. nih.gov This approach is crucial for structure-activity relationship (SAR) studies, where systematic structural modifications are made to understand the molecular basis of biological activity and to optimize potency and selectivity. researchgate.net

The application of γ-butyrolactone derivatives extends to the field of agrochemicals. google.com These compounds serve as intermediates in the production of herbicides and plant growth regulators. epa.gov The stereochemistry of an active ingredient is often crucial for its efficacy and selectivity in agricultural applications. Using an enantiopure starting material like this compound ensures that the resulting agrochemical has the correct spatial orientation for interacting with its biological target in a pest or plant, while potentially minimizing effects on non-target organisms. This leads to the development of more efficient and environmentally considerate agricultural products.

While primarily used in life sciences, the unique properties of chiral molecules are also being harnessed in material science. Chiral synthons are valuable for creating materials with specific optical or recognition properties. The defined stereochemistry and reactive nature of this compound make it a potential precursor for specialized polymers, chiral liquid crystals, or as a component of chiral stationary phases for enantioselective chromatography. For instance, its ability to undergo ring-opening polymerization could lead to novel polyesters with stereoregular backbones, influencing the material's physical properties. Moreover, the parent compound, γ-butyrolactone, is used as a solvent in electrolytic capacitors, and the development of chiral derivatives could be explored for advanced dielectric materials or chiral electrolytes. wikipedia.orgsigmaaldrich.com

Table 1: Reactivity and Applications of this compound

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Application Area |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Trimethylamine (B31210) | Quaternary Ammonium Salt | Synthesis of L-Carnitine google.com |

| Nucleophilic Substitution (SN2) | Azide (e.g., NaN3) | Azide | Precursor to β-amino acids/lactones |

| Nucleophilic Substitution (SN2) | Thiolates (R-S⁻) | Thioether | Synthesis of sulfur-containing molecules |

| Nucleophilic Substitution (SN2) | Carbanions | C-C Bond Formation | Elaboration of complex carbon skeletons |

| Lactone Ring-Opening | H₂O/Acid or Base | γ-Hydroxy-β-mesyloxy-butanoic acid | Access to linear C4 synthons |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-3-hydroxy-γ-butyrolactone |

| L-carnitine |

| (S)-β-benzoyloxy-γ-butyrolactone |

| γ-butyrolactone |

| β-amino-γ-butyrolactone |

| (S)-(–)-4-Chloro-3-hydroxybutyronitrile |

Retrosynthetic Analysis Incorporating Butyrolactone Chirality

Retrosynthetic analysis, the art of deconstructing a target molecule to identify viable starting materials, frequently leverages the inherent chirality of synthons like this compound. The fixed stereochemistry at the C3 position of the lactone ring allows for the strategic disconnection of complex targets, secure in the knowledge that this key stereocenter can be reliably installed.

A prime example of this is the synthesis of L-carnitine, a compound essential for fatty acid metabolism. google.com Retrosynthetically, L-carnitine can be disconnected at the C-N and C-O bonds of the β-hydroxy-γ-amino acid core. This leads back to a chiral epoxide, (R)-3,4-epoxybutyrate, which in turn can be traced back to this compound.

The mesyloxy group at the β-position of the lactone is an excellent leaving group, facilitating a ring-opening reaction with a suitable nucleophile. In the synthesis of L-carnitine, the process involves the activation of (S)-3-hydroxy-gamma-butyrolactone to its mesylate derivative. google.com This is followed by a ring-opening and subsequent reaction with trimethylamine to yield the target L-carnitine. google.com

Table 1: Retrosynthetic Disconnection of L-Carnitine

| Target Molecule | Key Intermediate | Chiral Building Block |

| L-Carnitine | (R)-3,4-epoxybutyrate | This compound |

This retrosynthetic strategy highlights the utility of this compound as a reliable source of chirality for the synthesis of biologically active molecules. The lactone framework provides a robust scaffold that can be predictably transformed into more complex structures.

Development of Novel Methodologies Using the Butyrolactone Platform

The reactivity of this compound extends beyond its use in established synthetic routes. It serves as a versatile platform for the development of novel synthetic methodologies, primarily through the exploration of various nucleophilic substitution reactions at the C3 position. The mesyloxy group, being a superior leaving group to the corresponding hydroxyl group, allows for a broader range of nucleophiles to be employed under milder reaction conditions.

This reactivity opens avenues for the synthesis of a diverse library of β-substituted γ-butyrolactones, which are themselves important intermediates for a variety of biologically active compounds. nih.gov For instance, the displacement of the mesylate with different nucleophiles can lead to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, all while retaining the critical stereochemistry at the C3 position.

Table 2: Potential Nucleophilic Displacements on this compound

| Nucleophile | Resulting Functional Group at C3 | Potential Product Class |

| Azide (N₃⁻) | Azido | Precursors to β-amino acids |

| Cyanide (CN⁻) | Cyano | Precursors to dicarboxylic acids |

| Thiolates (RS⁻) | Thioether | Sulfur-containing analogues |

| Organocuprates (R₂CuLi) | Alkyl/Aryl | Novel C-C bond formation |

The development of these transformations allows chemists to access a wide array of chiral building blocks from a single, readily available starting material. This approach is highly valuable in medicinal chemistry and drug discovery, where the rapid generation of diverse molecular scaffolds is crucial for structure-activity relationship (SAR) studies. While specific "named" reactions based solely on this platform are not widely documented, its application in the synthesis of various pharmaceutical intermediates demonstrates its foundational role in creating new synthetic pathways.

In essence, this compound acts as a linchpin in stereoselective synthesis. Its predictable reactivity and stable chiral core provide a reliable foundation for both the logical deconstruction of complex targets in retrosynthesis and the creative construction of novel synthetic methods.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of (S)-beta-(Mesyloxy)-gamma-butyrolactone from its enantiomer and potential impurities. The choice of technique is dictated by the specific analytical challenge, ranging from routine purity checks to the analysis of complex sample matrices.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for the enantioselective separation and quantification of this compound. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective due to their broad applicability in resolving a wide array of chiral compounds. indexcopernicus.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.

For the analysis of this compound, a normal-phase HPLC method often provides excellent resolution. The use of a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol allows for fine-tuning of the retention and selectivity.

Table 1: Representative HPLC Method for the Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

| Resolution (Rs) | > 2.0 |

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile transformation products of this compound. Due to the relatively low volatility of the parent compound, derivatization may be necessary to facilitate its analysis by GC. However, GC-MS is exceptionally well-suited for identifying and quantifying potential degradation products that are more volatile.

A primary transformation pathway for this compound is hydrolysis, which can lead to the formation of (S)-3-hydroxy-gamma-butyrolactone and methanesulfonic acid. Analysis of these transformation products is crucial for understanding the stability of the parent compound. The use of a robust capillary column, such as a DB-5ms, coupled with electron ionization (EI) mass spectrometry allows for the separation and confident identification of these products based on their characteristic fragmentation patterns. dshs-koeln.de

Table 2: GC-MS Parameters for the Analysis of Potential Transformation Products

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

This table is interactive. Users can sort and filter the data.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. chiraltech.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent like methanol or ethanol. Polysaccharide-based CSPs are widely used in SFC and have demonstrated broad enantioselectivity for a variety of compound classes, including lactones. nih.govmdpi.com

The enantiomeric resolution of this compound by SFC can be efficiently achieved on an amylose-based CSP. The high efficiency of SFC often leads to excellent resolution and peak shapes.

Table 3: Illustrative SFC Method for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO₂ : Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

This table is interactive. Users can sort and filter the data.

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be effectively applied to the chiral separation of charged or neutral molecules. nih.govspringernature.comdergipark.org.tr For neutral compounds like this compound, the addition of a chiral selector to the background electrolyte is necessary to induce enantiomeric separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide range of molecules.

The separation mechanism in chiral CE is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. By optimizing parameters such as the type and concentration of the cyclodextrin, the pH of the background electrolyte, and the applied voltage, baseline separation of the enantiomers can be achieved.

Table 4: Representative CE Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm ID |

| Background Electrolyte | 50 mM Sodium phosphate (B84403) buffer (pH 6.0) containing 20 mM hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

This table is interactive. Users can sort and filter the data.

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are crucial for the definitive structural confirmation of this compound and for gaining insights into its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and stereochemical assignment of organic molecules. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus in the molecule. For the confirmation of the stereochemistry of this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed.

The coupling constants (J-values) observed in the ¹H NMR spectrum, particularly between the protons on the lactone ring, can provide valuable information about their relative stereochemistry. For instance, the magnitude of the coupling constant between the proton at the β-position and the protons at the γ-position can help to confirm the trans or cis relationship, which is a consequence of the (S)-configuration at the β-carbon.

Table 5: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Hα | ~ 2.8 - 3.0 | m | - |

| Hβ | ~ 5.0 - 5.2 | m | - |

| Hγ | ~ 4.3 - 4.5 | m | - |

This table is interactive. Users can sort and filter the data. Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-beta-(Mesyloxy)-gamma-butyrolactone |

| (S)-3-hydroxy-gamma-butyrolactone |

| Methanesulfonic acid |

| n-Hexane |

| 2-Propanol |

| Carbon dioxide |

| Methanol |

| Ethanol |

| Sodium phosphate |

| Hydroxypropyl-β-cyclodextrin |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its core structural components: the gamma-butyrolactone (B3396035) ring and the mesyloxy (methanesulfonate) group.

The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This peak is typically observed in the range of 1770-1790 cm⁻¹, a higher frequency than that of acyclic esters, which is characteristic of strained cyclic esters.

The mesyloxy group gives rise to several key absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) bonds are particularly diagnostic, appearing as strong, distinct peaks. Additionally, stretching vibrations associated with the S-O and C-O bonds of the ester linkage provide further confirmation of the compound's structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactone Carbonyl (C=O) | Stretch | 1770 - 1790 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1340 - 1370 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1170 - 1190 | Strong |

| Ester C-O | Stretch | 1200 - 1300 | Medium-Strong |

| Sulfonate S-O | Stretch | 900 - 1000 | Medium-Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with techniques like electrospray ionization (ESI), it allows for the gentle ionization of molecules, often preserving the molecular ion, which can then be subjected to fragmentation for structural analysis (tandem MS or MS/MS).

The fragmentation of this compound is expected to follow predictable pathways based on the lability of the mesyloxy group and the structure of the butyrolactone ring. The mesyloxy group is an excellent leaving group, and its departure as a neutral molecule (CH₃SO₃H) or as a mesylate radical (•OSO₂CH₃) is a likely initial fragmentation step. Cleavage of the sulfonate ester bond can also occur. Subsequent fragmentation would involve the lactone ring, potentially through the loss of carbon monoxide (CO) or other small neutral molecules. bohrium.comnih.gov

Analysis of sulfonate esters often shows fragmentation patterns involving the loss of SO₂. nih.gov The study of various gamma-lactone derivatives has shown that fragmentation is highly dependent on the substituent, but common pathways include losses of water, ketene (B1206846), or other side-chain-related fragments. nih.gov Based on these principles, a proposed fragmentation pathway can be constructed to identify the compound.

| Proposed Fragment Ion | Description of Loss | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 181.02 |

| [M - CH₃SO₂]⁺ | Loss of Mesyl Radical | 101.02 |

| [M - OSO₂CH₃]⁺ | Cleavage of C-O Bond | 85.03 |

| [M+H - CH₄SO₃]⁺ | Loss of Methanesulfonic Acid | 85.03 |

| [C₃H₅O]⁺ | Fragment from Lactone Ring | 57.03 |

Optical Rotation and Circular Dichroism for Enantiomeric Purity and Absolute Configuration Determination

The determination of stereochemical integrity is paramount for chiral molecules like this compound. Optical rotation and circular dichroism are two primary chiroptical techniques used for this purpose.

Optical Rotation , measured using a polarimeter, quantifies the extent to which a chiral compound rotates the plane of polarized light. The specific rotation ([α]) is a characteristic physical property for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation value would confirm its optical activity. The sign of the rotation (+ or -) is used to distinguish between enantiomers, and the magnitude is directly proportional to the enantiomeric excess (ee) of the sample, making it a critical tool for assessing enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique provides detailed information about the three-dimensional structure of the molecule. A CD spectrum, which plots the difference in absorption against wavelength, is unique for each enantiomer, appearing as a mirror image of the other. Vibrational Circular Dichroism (VCD), which uses infrared light, is particularly powerful for determining the absolute configuration of small chiral molecules like lactones by comparing the experimental spectrum with those predicted by quantum chemical calculations.

For substituted γ-butyrolactones, the combination of experimental CD/VCD data with theoretical calculations allows for the unambiguous assignment of the absolute configuration (R or S) at the stereocenter.

Advanced Techniques for In-Process Monitoring and Quality Control

Modern pharmaceutical and chemical manufacturing increasingly relies on Process Analytical Technology (PAT) to ensure product quality through real-time monitoring and control of critical process parameters. The synthesis of this compound, typically involving the reaction of (S)-3-hydroxy-gamma-butyrolactone with methanesulfonyl chloride, benefits significantly from the implementation of PAT.

In-process monitoring of this reaction is crucial for several reasons: ensuring complete conversion of the starting alcohol, preventing the formation of impurities, and controlling the reaction endpoint precisely. The formation and presence of sulfonate esters are of particular concern in pharmaceutical processes due to their potential genotoxicity, making rigorous control essential.

Advanced PAT tools applicable to this synthesis include:

In-line Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These spectroscopic probes can be inserted directly into the reaction vessel to monitor the reaction progress in real-time. By tracking the disappearance of the O-H stretching band of the starting alcohol and the appearance of the characteristic S=O stretching bands of the mesylate product, the reaction kinetics and endpoint can be determined without the need for sampling.

Automated High-Performance Liquid Chromatography (HPLC): Automated sampling systems can be coupled directly to the reactor, allowing for rapid, at-line analysis of reaction components. Using a chiral stationary phase, this technique can simultaneously monitor the consumption of the reactant, the formation of the product, and, crucially, the enantiomeric purity throughout the process.

By integrating these advanced analytical techniques, manufacturers can build quality into the process, leading to a more robust, efficient, and safer synthesis of this compound.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The synthesis of (S)-beta-(Mesyloxy)-gamma-butyrolactone is intrinsically linked to the efficient production of its precursor, (S)-3-hydroxy-gamma-butyrolactone (S-HGB). Future research is focused on developing more sustainable and efficient pathways to this chiral alcohol and its subsequent mesylation.

Traditionally, S-HGB is synthesized from L-malic acid. nih.govgoogle.com However, emerging research is exploring unconventional routes from renewable feedstocks and employing novel catalytic systems to improve efficiency and stereoselectivity. acs.orggoogle.com One promising approach involves the asymmetric hydrogenation of ketoesters using advanced chiral iridium complexes, which have demonstrated the ability to produce chiral lactones with excellent yields and enantioselectivities (up to 99% ee). rsc.org Another area of exploration is the use of tandem catalytic reactions, such as an asymmetric aldol (B89426) reaction followed by cyclization, employing chiral tin dibromide as a precatalyst to generate highly substituted chiral γ-butyrolactones. nih.govresearchgate.net

Once S-HGB is obtained, it is converted to this compound via reaction with methanesulfonyl chloride, typically in the presence of a base like triethylamine (B128534). google.com Future work in this area will likely focus on optimizing this transformation, potentially within integrated, one-pot systems that combine the synthesis of the precursor and its subsequent mesylation to reduce intermediate purification steps.

Table 1: Emerging Catalytic Systems for Chiral γ-Butyrolactone Synthesis

| Catalyst Type | Reaction | Substrate Example | Key Advantages |

| Chiral Iridium(I) Complexes | Asymmetric Hydrogenation | γ-Ketoesters | High yield and enantioselectivity (>99% ee) rsc.org |

| Chiral Tin(II) Dibromide | Asymmetric Aldol/Cyclization | Didehydro-γ-lactones | High diastereoselectivity and enantioselectivity nih.govresearchgate.net |

| Copper Hydride with Chiral Ligands | Asymmetric Conjugate Reduction | Butenolides | Avoids high-pressure hydrogenation researchgate.net |

| Gold-NHC Complexes | Intramolecular Allylic Alkylation | Allylic Alcohols | Catalyzes complex cyclizations nih.gov |

Expanding the Scope of Derivatization and Functionalization

The primary synthetic utility of this compound lies in its role as an electrophile. The mesyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions (S_N2) at the C3 position. This allows for the stereospecific introduction of a wide array of functional groups, typically with inversion of configuration, to produce a diverse library of (R)-configured β-substituted γ-butyrolactones.

Future research will undoubtedly focus on expanding the range of nucleophiles used in these reactions. This includes not only common nucleophiles like azides, halides, and amines but also more complex organometallic reagents and carbanions for C-C bond formation. This strategy opens pathways to novel analogues of biologically active compounds, including lignans (B1203133) and derivatives of the neurotransmitter gamma-aminobutyric acid (GABA).

A key trend is the design of one-pot or tandem reactions where the derivatization of the mesylate is followed by further transformations. For example, an azide-substituted lactone could be reduced in situ to an amine, or a thiol-substituted lactone could undergo further oxidation or coupling reactions. This expansion of functionalization chemistry is crucial for accessing novel chemical space and creating libraries of compounds for drug discovery and materials science. nih.gov

Continuous Flow Chemistry and Microreactor Technology for Efficient Synthesis

The transition from batch to continuous manufacturing is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. Continuous flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of this compound and its derivatives. researchgate.net

Microreactors provide superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous reagents or unstable intermediates. sciencemadness.org For the synthesis of chiral lactones, continuous flow systems have been shown to dramatically increase space-time yields (STY). For instance, the enzymatic synthesis of chiral lactones in a 3D-printed microfluidic reactor achieved an STY up to 14.4 times higher than the equivalent batch process.

Future research will focus on developing fully integrated, multi-step flow systems that could, for example, perform the asymmetric synthesis of S-HGB, its subsequent mesylation, and a final nucleophilic substitution in a single, continuous operation. This "telescoped synthesis" approach minimizes manual handling, reduces waste, and allows for rapid process optimization and on-demand production. The development of bespoke microreactors, potentially using 3D printing, will allow for the creation of systems tailored to the specific requirements of these reaction sequences.

Bio-Inspired Synthesis and Enzyme Engineering for Enhanced Production

Biocatalysis represents a powerful and sustainable approach for producing chiral compounds. The future production of this compound will heavily rely on the enzymatic synthesis of its S-HGB precursor. acs.orgnih.gov Researchers are actively designing and engineering enzymes to create efficient biosynthetic pathways from renewable feedstocks like glucose or xylose. acs.orgflintbox.com

A recent study demonstrated the creation of a five-step enzymatic pathway in engineered Escherichia coli to produce S-HGB from D-xylose with an enantiomeric excess (ee) of 99.3%. acs.orgnih.gov The final titer reached 3.5 g/L with a molar yield of 52.1% on D-xylose. acs.orgnih.gov Another key area is the use of isolated enzymes, such as lipases and carbonyl reductases. Lipase (B570770) from Candida rugosa, for example, has been used for the efficient hydrolysis of (S)-beta-benzoyloxy-gamma-butyrolactone, a related precursor to S-HGB, with a successful scale-up to the 1,850 kg scale. nih.gov

The emerging trend of protein engineering and directed evolution is set to further enhance these processes. nih.gov By modifying the active sites of enzymes, researchers can improve their substrate specificity, activity, stability, and stereoselectivity, leading to more robust and economically viable biocatalytic routes for the large-scale production of the chiral lactone core. nih.gov

Table 2: Bio-Inspired and Enzymatic Approaches for Precursor Synthesis

| Method | Enzyme(s) | Substrate | Product | Key Trend/Advantage |

| Whole-Cell Biocatalysis | Engineered E. coli (5-enzyme pathway) | D-Xylose | (S)-3-Hydroxy-γ-butyrolactone | Use of renewable feedstocks; high enantioselectivity (99.3% ee) acs.orgnih.gov |

| Chemoenzymatic Synthesis | Lipase from Candida rugosa | (S)-beta-Benzoyloxy-γ-butyrolactone | (S)-3-Hydroxy-γ-butyrolactone | Proven scalability; mild reaction conditions nih.gov |

| Kinetic Resolution | Lipase B from Candida antarctica | Racemic β-aryl-δ-hydroxy-γ-lactones | Enantiopure hydroxylactones & esters | Access to both enantiomers with high optical purity mdpi.com |

Computational Design and Predictive Modeling for Novel Transformations

Computational chemistry is becoming an indispensable tool in modern synthesis, shifting the paradigm from trial-and-error experimentation to rational design. For a molecule like this compound, computational methods offer predictive power for its synthesis and subsequent reactions.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms, elucidate the structures of transition states, and rationalize the origins of stereoselectivity in catalytic reactions that form the lactone ring. acs.orgacs.org This fundamental understanding is crucial for designing more effective catalysts.

Furthermore, the rise of machine learning (ML) is an emerging trend with significant potential. nih.gov ML models can be trained on existing reaction data to predict the outcomes of new transformations, including the enantioselectivity of catalytic reactions or the regioselectivity of derivatization reactions. nih.gov For this compound, ML could predict the success of various nucleophilic substitution reactions and guide the selection of optimal reaction conditions, accelerating the discovery of novel derivatives.

Addressing Challenges in Stereoselective Transformations at Scale

While many efficient methods exist for synthesizing chiral lactones at the lab scale, significant challenges remain for industrial-scale production. google.com Future research must address these hurdles to make the synthesis of this compound and its derivatives economically viable.

Key challenges include:

Catalyst Cost and Recyclability: Many asymmetric catalysts rely on expensive and scarce precious metals like iridium or rhodium. Developing catalysts with higher turnover numbers or creating robust heterogeneous versions that can be easily recovered and reused is a critical goal.

Product Purification: The precursor, S-HGB, is a viscous, water-soluble compound that is difficult to purify by distillation. google.com Developing purification methods like crystallization of solid derivatives (e.g., the benzoylated form) or employing continuous separation techniques is essential for large-scale operations. google.com

Maintaining Stereopurity: Ensuring high enantiomeric excess throughout a multi-step synthesis at scale can be difficult. Each step carries the risk of racemization or epimerization, requiring precise control over reaction conditions.